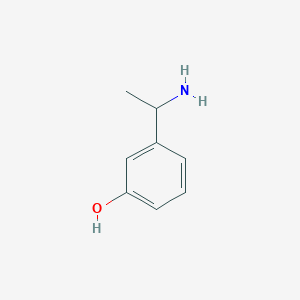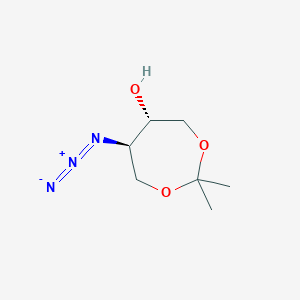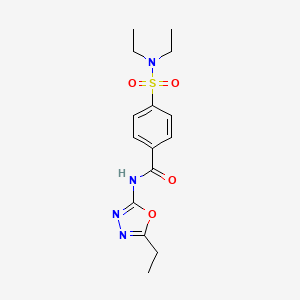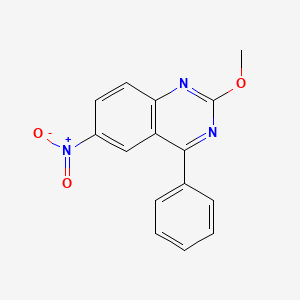
3-(3-甲基丁酰胺)-1H-吲哚-2-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(3-methylbutanamido)-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by an indole core structure with an ethyl ester and a 3-methylbutanamido group attached to it.
科学研究应用
Ethyl 3-(3-methylbutanamido)-1H-indole-2-carboxylate has various scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: It is used as a probe to study biological pathways and molecular interactions involving indole derivatives.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-methylbutanamido)-1H-indole-2-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Carboxylate Group: The carboxylate group can be introduced through esterification reactions. For example, the indole derivative can be reacted with ethyl chloroformate in the presence of a base to form the ethyl ester.
Attachment of the 3-Methylbutanamido Group: The 3-methylbutanamido group can be introduced through an amide coupling reaction. This involves the reaction of the indole derivative with 3-methylbutanoyl chloride in the presence of a base, such as triethylamine.
Industrial Production Methods
Industrial production methods for ethyl 3-(3-methylbutanamido)-1H-indole-2-carboxylate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow chemistry allows for better control over reaction parameters, such as temperature and pressure, leading to more efficient and scalable production processes.
化学反应分析
Types of Reactions
Ethyl 3-(3-methylbutanamido)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the ester or amide groups.
Substitution: Substituted indole derivatives with new functional groups.
作用机制
The mechanism of action of ethyl 3-(3-methylbutanamido)-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular pathways involved can vary depending on the specific biological context.
相似化合物的比较
Similar Compounds
- Ethyl 3-(2-methylbutanamido)-1H-indole-2-carboxylate
- Ethyl 3-(3-ethylbutanamido)-1H-indole-2-carboxylate
- Ethyl 3-(3-methylpentanamido)-1H-indole-2-carboxylate
Uniqueness
Ethyl 3-(3-methylbutanamido)-1H-indole-2-carboxylate is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. The presence of the 3-methylbutanamido group may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds.
属性
IUPAC Name |
ethyl 3-(3-methylbutanoylamino)-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-4-21-16(20)15-14(18-13(19)9-10(2)3)11-7-5-6-8-12(11)17-15/h5-8,10,17H,4,9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNCMBDEYBGQEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Methyl-1-[1-(2-nitrobenzenesulfonyl)piperidine-2-carbonyl]piperidine](/img/structure/B2596061.png)


![4-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)benzonitrile](/img/structure/B2596065.png)
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-methylbenzoate](/img/structure/B2596066.png)

![7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B2596069.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide](/img/structure/B2596071.png)

![ethyl 2-(1-benzofuran-2-amido)-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2596076.png)

![1-(4-chlorobenzenesulfonyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-4-carboxamide](/img/structure/B2596079.png)
![4,6-dimethoxy-2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2596080.png)
